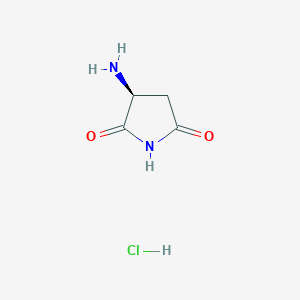![molecular formula C15H15ClN4OS B2885203 1-[2-(4-Chlorophenyl)ethyl]-3-(pyridine-4-carbonylamino)thiourea CAS No. 1024435-76-4](/img/structure/B2885203.png)
1-[2-(4-Chlorophenyl)ethyl]-3-(pyridine-4-carbonylamino)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The general structure of a thiourea is R1R2N(CS)NR3R4, where R1, R2, R3, and R4 can be H or any organic groups . The compound you mentioned, “1-[2-(4-Chlorophenyl)ethyl]-3-(pyridine-4-carbonylamino)thiourea”, is a specific type of thiourea, where R1 is 2-(4-Chlorophenyl)ethyl, R2 is H, R3 is pyridine-4-carbonylamino, and R4 is H.
Synthesis Analysis
Thioureas can be synthesized by the reaction of amines with carbon disulfide in aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . An efficient and general catalysis process was developed for the direct preparation of various primary O-thiocarbamates/carbamates as well as monosubstituted thioureas/ureas by using thiourea/urea as biocompatible thiocarbonyl (carbonyl) sources .Chemical Reactions Analysis
Thioureas can undergo a variety of chemical reactions due to the presence of both electrophilic (sulfur) and nucleophilic (nitrogen) centers. They can react with isocyanides in the presence of elemental sulfur to produce thioureas in excellent yields . They can also react with (thio)isocyanates to synthesize unsymmetrical (thio)ureas .Applications De Recherche Scientifique
Genotoxicity Studies
Thioureas and their derivatives have been extensively studied for their genotoxic effects. Ethylating agents like 1-ethyl-1-nitrosourea (ENU), which share a functional resemblance with thioureas, have been employed in research to understand chemical mutagenesis across various biological models. ENU's utility in generating mutations and inducing tumors in mammals underscores the potential of related thiourea compounds in genetic and cancer research (Shibuya & Morimoto, 1993).
Environmental Chemistry and Toxicology
Compounds like chlorophenols, which contain chlorophenyl groups, have been investigated for their environmental impact, particularly in relation to municipal solid waste incineration and as precursors to dioxins. This highlights the relevance of studying compounds with chlorophenyl units for environmental monitoring and pollution control strategies (Peng et al., 2016).
Coordination Chemistry and Metal Complexes
Thiourea derivatives have found significant application as ligands in coordination chemistry, affecting the properties of metal complexes through intra- and intermolecular hydrogen bonding. This suggests a potential research application for "1-[2-(4-Chlorophenyl)ethyl]-3-(pyridine-4-carbonylamino)thiourea" in developing new metal complexes with unique properties for catalysis, materials science, and possibly medicinal chemistry (Saeed et al., 2014).
Chemosensors
Thioureas and their derivatives have been used to create chemosensors for detecting various analytes, including anions and neutral molecules. The specific binding and sensing capabilities of thioureas due to their nucleophilic sites offer a promising area for developing novel sensors for environmental monitoring, biological research, and medical diagnostics (Al-Saidi & Khan, 2022).
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(pyridine-4-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c16-13-3-1-11(2-4-13)5-10-18-15(22)20-19-14(21)12-6-8-17-9-7-12/h1-4,6-9H,5,10H2,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZFURCBQTUFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=S)NNC(=O)C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenyl)ethyl]-3-(pyridine-4-carbonylamino)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6,7-trimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2885127.png)
![3-(2-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2885128.png)



![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone](/img/structure/B2885136.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2885137.png)

![8-(2-((3-chloro-2-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885139.png)
![1-[1-[(2-Methylphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2885140.png)
![1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885141.png)
![2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2885142.png)
![4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride](/img/structure/B2885143.png)